4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-7-5-11(15-3)8(2)4-9(7)10-6-16-12(13)14-10/h4-6H,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMXEXXVHWOJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424673 | |

| Record name | 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879053-77-7 | |

| Record name | 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs. This technical guide provides a comprehensive overview of a specific derivative, 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, a molecule of significant interest for its potential pharmacological applications. This document will delve into its chemical identity, a detailed, field-proven synthesis protocol, and an exploration of its anticipated physicochemical and spectroscopic properties. Furthermore, we will extrapolate its potential biological activities and therapeutic applications based on the extensive body of research surrounding structurally related 2-aminothiazole-containing compounds. This guide is intended to be a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics.

Chemical Identity and Structure

The nomenclature and structural representation of a chemical entity are fundamental to its scientific exploration. This section provides the definitive IUPAC name and a detailed structural representation of the topic compound.

1.1. IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine .

Common synonyms may include:

-

2-Amino-4-(4-methoxy-2,5-dimethylphenyl)thiazole

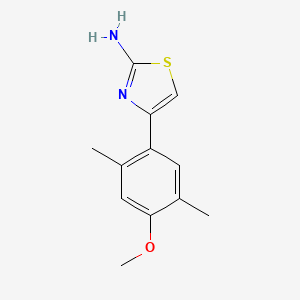

1.2. Chemical Structure

The chemical structure of 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine is characterized by a central 1,3-thiazole ring. An amino group is attached at the 2-position of the thiazole ring, and a 4-methoxy-2,5-dimethylphenyl group is substituted at the 4-position.

Figure 1: 2D structure of 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine.

1.3. Physicochemical Properties (Predicted)

While experimental data for this specific molecule is not widely published, we can predict its key physicochemical properties based on its structure. These predictions are valuable for understanding its potential behavior in biological systems and for designing experimental protocols.

| Property | Predicted Value |

| Molecular Formula | C12H14N2OS |

| Molecular Weight | 234.32 g/mol |

| XLogP3 | ~3.5 |

| Hydrogen Bond Donors | 1 (the amino group) |

| Hydrogen Bond Acceptors | 3 (the methoxy oxygen, the thiazole nitrogen) |

| Rotatable Bonds | 2 |

Synthesis and Characterization

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The most common and reliable method is the Hantzsch thiazole synthesis.[1][2] This section outlines a detailed, step-by-step protocol for the synthesis of 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, followed by a discussion of the analytical techniques required for its thorough characterization.

2.1. Hantzsch Thiazole Synthesis: A Proven Pathway

The Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea.[1] This method is highly versatile and generally provides good yields of the desired 2-aminothiazole.

Figure 2: Synthetic workflow for 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine.

2.1.1. Experimental Protocol: Synthesis of 2-Bromo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one

-

Rationale: The initial step is the selective bromination of the α-carbon of the precursor ketone. Acetic acid is a common solvent for this reaction, and the reaction progress can be monitored by the disappearance of the bromine color.

-

Procedure:

-

Dissolve 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the ketone solution with constant stirring at room temperature.

-

Continue stirring until the bromine color disappears.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one.

-

2.1.2. Experimental Protocol: Synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine

-

Rationale: The cyclocondensation reaction between the α-bromoketone and thiourea is the core of the Hantzsch synthesis. Refluxing in ethanol is a standard condition that provides sufficient energy for the reaction to proceed to completion.

-

Procedure:

-

To a solution of 2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

-

Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from ethanol or by column chromatography to yield pure 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine.

-

2.2. Spectroscopic and Analytical Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include aromatic protons, methyl protons, a methoxy singlet, and a broad singlet for the amino protons.

-

¹³C NMR: Will confirm the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: Will identify the functional groups present, such as N-H stretching of the amine, C=N stretching of the thiazole ring, and C-O stretching of the methoxy group.[3]

-

Elemental Analysis: Will determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the calculated values for the molecular formula C12H14N2OS.[4][5]

Biological Activities and Therapeutic Potential

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[6][7][8] While specific biological data for 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine may be limited, we can infer its potential therapeutic applications by examining the activities of structurally similar compounds.

Figure 3: Potential biological activities of the title compound.

3.1. Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity. The mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. The presence of the substituted phenyl ring in the target molecule provides a modifiable scaffold for optimizing interactions with specific kinase binding sites. For example, Dasatinib, a well-known anticancer drug, features a 2-aminothiazole core.[7]

3.2. Antimicrobial Activity

The 2-aminothiazole nucleus is also a common feature in compounds with significant antibacterial and antifungal properties.[8][9] These compounds can act through various mechanisms, including the disruption of microbial cell wall synthesis or the inhibition of essential enzymes. The lipophilicity and electronic properties of the 4-methoxy-2,5-dimethylphenyl substituent could influence the compound's ability to penetrate microbial cell membranes.

3.3. Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have been reported to possess anti-inflammatory properties.[8] This activity is often attributed to the inhibition of pro-inflammatory enzymes or signaling pathways. The structural features of the target compound suggest it could be investigated for its potential to modulate inflammatory responses.

3.4. Other Potential Applications

Derivatives of 2-aminothiazole have also been explored for their potential in treating a range of other conditions, including neurodegenerative diseases, diabetes, and hypertension.[10] The versatility of the 2-aminothiazole scaffold allows for the generation of diverse chemical libraries for screening against various therapeutic targets.

Future Directions and Conclusion

4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine represents a promising, yet underexplored, molecule within the vast landscape of 2-aminothiazole derivatives. This technical guide has provided a comprehensive foundation for its synthesis, characterization, and potential therapeutic applications.

Future research should focus on:

-

Experimental Validation: The synthesis and full spectroscopic characterization of the title compound are paramount.

-

Biological Screening: A broad biological screening against a panel of cancer cell lines, microbial strains, and inflammatory targets would be a logical next step to experimentally validate the predicted activities.

-

Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis of analogs with modifications to the phenyl ring and the amino group would be crucial for establishing SAR and optimizing potency and selectivity.

References

-

PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. National Center for Biotechnology Information. Retrieved from [Link]

- Toma, M., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231.

- Gawande, N. G., et al. (2021). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea.

- Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(10), 2499-2525.

- Asif, M. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57.

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1476.

-

PubChem. (n.d.). 4-[1-(4-methoxyphenyl)-2,5-dimethyl-1h-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Yüksek, H., et al. (2016). 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one: Synthesis, Characterization and Computational Studies. Letters in Organic Chemistry, 13(8), 604-617.

- Reddy, T. S., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 11(4), 2268-2273.

- Sharma, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6432.

- Prachayasittikul, V., et al. (2017). Recent developments of 2-aminothiazoles in medicinal chemistry.

- Ghorbani-Vaghei, R., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9359.

- Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(15), 4991.

- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

- de Oliveira, C. S., et al. (2022). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 94(suppl 2), e20210884.

- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications.

- Al-Amiery, A. A. (2016). Synthesis of 2-aminothiazole derivatives.

- Shevchuk, O., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene].

- Avcı, D., et al. (2014). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

-

Starova, A. A., et al. (2021). 4,4′-([11][12][13]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Molbank, 2021(4), M1293.

- Arshad, M. N., et al. (2016). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.

Sources

- 1. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00686F [pubs.rsc.org]

- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) [mdpi.com]

- 5. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Amino-4-(4-methoxyphenyl)thiazole | C10H10N2OS | CID 159644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine

Foreword: Navigating the Physicochemical Landscape of a Novel Thiazole Derivative

To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this guide offers a comprehensive framework for characterizing a promising molecule: 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine. The 2-aminothiazole core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Understanding the fundamental physicochemical properties of solubility and stability is a critical, non-negotiable step in the journey from discovery to a viable drug product. This document provides not just a set of protocols, but a strategic and scientifically-grounded approach to elucidating these key characteristics. In the absence of extensive public data on this specific molecule, this guide synthesizes established principles from pharmaceutical sciences and knowledge of analogous 2-amino-4-arylthiazole structures to present a robust investigational plan.[3][4][5] Our objective is to empower you with the rationale behind experimental choices, ensuring a self-validating and rigorous assessment of this compound's potential.

Introduction to 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine: A Molecule of Interest

The title compound belongs to the class of 2-aminothiazole derivatives, which are recognized for their diverse pharmacological activities.[3] The substituent pattern—a 4-methoxyphenyl group with two methyl groups on the phenyl ring attached to the thiazole core—suggests a molecule with potential for specific biological interactions, likely influenced by its electronic and steric properties. A thorough understanding of its solubility and stability is paramount for designing effective delivery systems and ensuring its therapeutic efficacy and safety.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₆N₂OS | Based on chemical structure. |

| Molecular Weight | ~248.35 g/mol | Calculated from the molecular formula.[6] |

| LogP | ~3.4 | Estimated based on similar structures, suggesting moderate lipophilicity.[6] |

| Aqueous Solubility | Low | The aromatic rings and hydrocarbon substituents likely contribute to poor water solubility. |

| pKa | Basic (amine), potentially weakly acidic (thiazole NH) | The 2-amino group is expected to be the primary basic center. |

Comprehensive Solubility Assessment

A compound's solubility dictates its absorption, distribution, and overall bioavailability. A multi-faceted approach is necessary to fully characterize the solubility profile of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine.

Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining intrinsic solubility is the shake-flask method. This protocol is designed to achieve thermodynamic equilibrium, providing a definitive solubility value in a given solvent system.

Experimental Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of the solid compound to a series of vials containing different aqueous and organic solvents relevant to pharmaceutical formulation (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol, polyethylene glycol 400).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a thermostatically controlled shaker is crucial.

-

Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express solubility in mg/mL or µg/mL.

Causality Behind Experimental Choices:

-

Choice of Solvents: The selection of solvents should mimic potential formulation vehicles and physiological conditions. The solubility of a related compound, 2-amino-5-methylthiazole, was shown to vary significantly across different organic solvents, highlighting the importance of a broad solvent screen.[7][8]

-

Temperature Control: Solubility is temperature-dependent. Testing at both room temperature (25 °C) for storage conditions and physiological temperature (37 °C) for bioavailability assessment is essential.

-

pH Variation: For ionizable compounds, solubility can be highly pH-dependent. Assessing solubility at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) is critical to predict its behavior in the gastrointestinal tract.

Kinetic Solubility Assessment for Early Discovery

In early-stage drug discovery, a higher-throughput method is often required. Kinetic solubility assays, while not providing thermodynamic equilibrium data, are invaluable for ranking compounds.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in an organic solvent like dimethyl sulfoxide (DMSO).

-

Aqueous Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer.

-

Precipitation Monitoring: Monitor for the formation of a precipitate over a short period (e.g., 1-2 hours) using nephelometry or turbidimetry.

-

Quantification: The concentration at which precipitation is first observed is reported as the kinetic solubility.

In-depth Stability Profiling and Forced Degradation Studies

Understanding the stability of an active pharmaceutical ingredient (API) is mandated by regulatory agencies and is fundamental to ensuring patient safety and product efficacy.[9][10][11][12] Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[13]

Forced Degradation Experimental Workflow

The following workflow provides a systematic approach to investigating the stability of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine under various stress conditions.

Caption: Workflow for a comprehensive forced degradation study.

Detailed Protocols for Stress Conditions:

-

Acid and Base Hydrolysis:

-

Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw aliquots, neutralize them, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% v/v).

-

Incubate at room temperature and protect from light.

-

Monitor the degradation over time by HPLC.

-

-

Thermal Degradation:

-

Store the solid compound and a solution of the compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C).

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines for photostability testing.

-

Include a dark control to differentiate between thermal and light-induced degradation.

-

Analyze the samples after a specified duration of light exposure. Studies on other thiazole-containing compounds have shown susceptibility to photo-degradation, making this a critical test.[14]

-

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is a validated stability-indicating analytical method, typically an HPLC method. This method must be able to separate the intact API from its degradation products and any process-related impurities.

Method Development Strategy:

-

Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water with various buffers and pH modifiers) to achieve optimal separation. A gradient elution is often necessary to resolve all components. A study on a different thiazole derivative successfully used a water:methanol (30:70) mobile phase with a C18 column.[15]

-

Detector Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting the API and all degradation products.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to challenge the method's specificity. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the API peak.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Elucidation of Degradation Pathways

Identifying the structure of significant degradation products is key to understanding the compound's stability profile and potential safety concerns.

Caption: Logical flow for identifying degradation products.

Analytical Techniques for Structure Elucidation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for obtaining the molecular weights and fragmentation patterns of the degradation products, providing initial structural hypotheses.

-

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of the degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation, preparative HPLC may be used to isolate sufficient quantities of the major degradation products for NMR analysis (¹H, ¹³C, and 2D-NMR).[14]

Summary and Forward Look

This guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of the solubility and stability of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine. By following these detailed protocols and understanding the rationale behind them, researchers can generate the high-quality, reliable data necessary for informed decision-making in the drug development process. The insights gained from these studies will be instrumental in formulation development, defining storage conditions, and ensuring the overall quality and safety of any potential therapeutic product derived from this promising molecule.

References

- Unknown. (2023). Solubility and Thermodynamics of Clonazepam in (1-Propanol/2-Propanol) and Water Binary Solvent Mixtures at (293.15 to 313.15) K. [Source not available].

-

PubChem. (2025). 2-Amino-4-(4-methoxyphenyl)thiazole. PubChem. Retrieved from [Link]

- Unknown. (n.d.).

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine. PubChem. Retrieved from [Link]

-

Mocelo-Castell, R., et al. (2025). 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. ResearchGate. Retrieved from [Link]

-

Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. Retrieved from [Link]

- Unknown. (2025). 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one: Synthesis, Characterization and Computational Studies.

- Unknown. (n.d.). Physicochemical properties of the synthesized thiazole derivatives.

-

PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. Retrieved from [Link]

-

PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review. Journal of Sulfur Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Retrieved from [Link]

- Journal of Young Pharmacists. (n.d.). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. Journal of Young Pharmacists.

- Unknown. (2025). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.

- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

-

Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]

- OUCI. (n.d.). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. OUCI.

- SciELO. (n.d.). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO.

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

- International Council for Harmonis

- Unknown. (n.d.). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. [Source not available].

- Ternes, T. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.

-

MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. PubChem. Retrieved from [Link]

- Unknown. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Source not available].

-

National Institutes of Health. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PMC. Retrieved from [Link]

- Unknown. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Source not available].

- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. paho.org.

- Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2025). A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012 (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds. Mediterranean Journal of Pharmacy and pharmaceutical sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | C13H16N2OS | CID 1532245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (2… [ouci.dntb.gov.ua]

- 9. ema.europa.eu [ema.europa.eu]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. database.ich.org [database.ich.org]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. ajrconline.org [ajrconline.org]

- 14. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Structural Elucidation of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine using ¹H and ¹³C NMR Spectroscopy

Introduction

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel synthesized compounds is a cornerstone of robust research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique, offering unparalleled insight into molecular architecture.[1][2][3][4] This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. The structural complexity, featuring both a substituted phenyl ring and a thiazole moiety, presents an excellent case for the power of one- and two-dimensional NMR techniques in unambiguous peak assignment.[5][6][7]

This document will delve into the theoretical underpinnings of the expected NMR spectra, provide detailed experimental protocols for sample preparation and data acquisition, and present a thorough analysis of the anticipated ¹H and ¹³C NMR data. The causality behind spectral features will be explained, ensuring a deep understanding of the structure-spectrum relationship.

Molecular Structure and Numbering

To facilitate a clear and systematic analysis, the atoms of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine are numbered as depicted in the diagram below. This numbering convention will be used consistently throughout this application note.

Figure 2: A generalized workflow for the structural elucidation of an organic compound using NMR spectroscopy.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy, supplemented with 2D techniques like HSQC and HMBC, provides a powerful and definitive method for the structural characterization of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine. The predicted data and protocols outlined in this application note serve as a comprehensive guide for researchers. By understanding the principles behind the chemical shifts and coupling patterns, and by following robust experimental procedures, scientists can confidently elucidate the structure of this and other novel chemical entities, which is a critical step in the drug discovery and development pipeline.

References

-

Afify, H., El-Sayed, Y. S., & El-Hendawy, M. M. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17743. [Link]

-

Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

-

JEOL Ltd. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Royal Society of Chemistry. [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

-

Lei, X., Zhang, L., Zhang, A., Ye, X., & Xiong, J. (2007). 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3,4-b]t[1][8][9]hiadiazine derivatives. Magnetic Resonance in Chemistry, 45(3), 265–268. [Link]

-

El-Faham, A., et al. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service, ETH Zurich. [Link]

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility, Western University. [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

ResearchGate. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]

-

ResearchGate. (2025). A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. ResearchGate. [Link]

-

MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. IJIRSET. [Link]

-

National Institutes of Health. (n.d.). 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. National Institutes of Health. [Link]

-

BYJU'S. (n.d.). NMR spectroscopy. BYJU'S. [Link]

-

ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell. Semantic Scholar. [Link]

-

OSTI.GOV. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. OSTI.GOV. [Link]

-

Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Semantic Scholar. [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Academy of Sciences. [Link]

-

Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. ResearchGate. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. microbenotes.com [microbenotes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3, 4-b] [1,3,4] thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Structure-Activity Relationship Studies of Thiazole Analogs

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a "privileged scaffold" in drug design.[1] Thiazole derivatives are found in a wide array of FDA-approved drugs and exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The versatility of the thiazole ring allows for the strategic placement of various substituents, enabling the fine-tuning of a compound's pharmacological profile.

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development.[4] By systematically modifying the chemical structure of a molecule and evaluating the resulting changes in biological activity, researchers can identify the key molecular features responsible for a desired therapeutic effect.[5] This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds to enhance potency, improve selectivity, and minimize off-target effects.[5]

This comprehensive guide provides a detailed framework for the experimental design of SAR studies focused on thiazole analogs. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this important class of compounds. We will delve into the practical aspects of designing and synthesizing a focused library of thiazole analogs, provide step-by-step protocols for key biological assays, and explore the integration of computational modeling to accelerate the drug discovery process.

I. Design and Synthesis of a Focused Thiazole Analog Library

A successful SAR campaign begins with the thoughtful design of a library of analogs that systematically explores the chemical space around a lead thiazole scaffold. The goal is to introduce structural diversity at specific positions of the thiazole ring to probe their influence on biological activity.[6]

A. Strategic Considerations for Analog Design

Before embarking on synthesis, it is crucial to define the objectives of the SAR study. Key questions to consider include:

-

Which positions on the thiazole ring will be modified? The 2, 4, and 5 positions of the thiazole ring are common points for substitution.

-

What types of substituents will be introduced? A range of substituents should be explored to probe the effects of electronic properties (electron-donating vs. electron-withdrawing), steric bulk, lipophilicity, and hydrogen bonding potential.

-

Will bioisosteric replacements be employed? Replacing a functional group with another that has similar physical or chemical properties can lead to improved potency or pharmacokinetic properties.

B. Synthetic Protocol: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[7] It involves the condensation of an α-haloketone with a thioamide. This method is well-suited for the creation of a diverse library of analogs by varying both the α-haloketone and the thioamide starting materials.

Protocol: General Procedure for Hantzsch Thiazole Synthesis of an Analog Library

-

Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Thioamide: Add the desired thioamide (1.0-1.2 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the synthesized thiazole analogs using techniques such as NMR (1H and 13C), mass spectrometry, and elemental analysis.

Diversity-Oriented Synthesis: To generate a library, this general procedure can be performed in parallel using a variety of α-haloketones and thioamides. For example, by using a single α-haloketone and a panel of different thioamides, a series of analogs with modifications at the 2-position of the thiazole ring can be synthesized.[7] Conversely, using a single thioamide and a variety of α-haloketones will generate analogs with diversity at the 4- and 5-positions.

II. Biological Evaluation of Thiazole Analogs

The biological evaluation of the synthesized thiazole analogs is the core of the SAR study. The choice of assays will depend on the therapeutic target of interest. The following are detailed protocols for common assays used to assess the activity of thiazole derivatives.

A. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and is a common first-line screen for anticancer drug candidates. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each analog by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

Troubleshooting Common MTT Assay Issues:

-

High background: This may be due to microbial contamination or interference from phenol red in the culture medium.[9] Using a phenol red-free medium during the MTT incubation can help.[9]

-

Inconsistent replicates: This can result from uneven cell seeding or pipetting errors.[10] Ensure thorough mixing of the cell suspension before seeding and use calibrated pipettes.

-

Formazan crystals not dissolving: Increase the shaking time after adding the solubilizing agent or gently pipette up and down to aid dissolution.

B. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

For thiazole analogs designed as antimicrobial agents, determining the Minimum Inhibitory Concentration (MIC) is a crucial step. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole analogs in the broth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of 2.5 x 105 CFU/mL.

-

Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

-

Data Interpretation: A lower MIC value indicates greater antimicrobial activity.[12]

C. In Vitro Enzyme Inhibition Assay: A Kinase Inhibition Case Study

Many thiazole derivatives have been developed as kinase inhibitors for the treatment of cancer and other diseases.[2][13] The following protocol describes a general method for assessing the inhibitory activity of thiazole analogs against a specific kinase.

Protocol: In Vitro Kinase Inhibition Assay

-

Reagents and Buffers: Prepare a kinase reaction buffer containing Tris-HCl, MgCl2, and DTT. Prepare solutions of the purified kinase enzyme, the specific substrate (peptide or protein), and ATP.

-

Compound Preparation: Prepare serial dilutions of the thiazole analogs in the kinase reaction buffer.

-

Kinase Reaction: In a 96-well plate, add the kinase enzyme, the substrate, and the thiazole analog dilutions.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

-

Detection of Kinase Activity: The amount of phosphorylated substrate can be quantified using various methods, such as radiometric assays (using 32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[14][15]

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compounds relative to a control reaction with no inhibitor. Determine the IC50 value for each analog by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

III. Integration of Computational Modeling in SAR Studies

Computational modeling plays an increasingly important role in modern drug discovery, enabling researchers to rationalize experimental results and guide the design of new analogs.[16]

A. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[17][18] It can provide valuable insights into the binding mode of thiazole analogs and help to explain the observed SAR.

Protocol: A Practical Guide to Molecular Docking using AutoDock Vina

-

Preparation of the Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.[17]

-

Preparation of the Ligand: Generate the 3D structure of the thiazole analog and optimize its geometry using a molecular modeling software.

-

Grid Box Definition: Define a grid box that encompasses the active site of the protein. This defines the search space for the docking simulation.[18]

-

Running the Docking Simulation: Use AutoDock Vina to dock the thiazole analog into the defined grid box.[19] Vina will generate a series of possible binding poses ranked by their predicted binding affinity.

-

Analysis of Results: Visualize the predicted binding poses and analyze the interactions between the thiazole analog and the protein, such as hydrogen bonds and hydrophobic interactions. This information can be used to rationalize the SAR and design new analogs with improved binding affinity.

B. Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical method that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors.[20][21] A well-validated QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

Protocol: A General Workflow for QSAR Model Development

-

Data Set Preparation: Compile a dataset of thiazole analogs with their corresponding biological activity data (e.g., IC50 or MIC values).[20]

-

Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that describe its structural and physicochemical properties (e.g., molecular weight, logP, topological indices).

-

Model Building: Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that relates the molecular descriptors to the biological activity.

-

Model Validation: It is crucial to validate the QSAR model to ensure its predictive power.[22][23] This is typically done using both internal validation (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds that were not used to build the model).[24][25]

-

Model Interpretation and Application: A validated QSAR model can be used to predict the activity of new thiazole analogs and to identify the key molecular features that are important for activity.

IV. Data Presentation and SAR Interpretation

A. Tabulating SAR Data

SAR data should be organized in a clear and concise table that allows for easy comparison of the structural modifications and their effects on biological activity.

Table 1: Example SAR Data Table for a Series of Thiazole Analogs

| Compound ID | R1 | R2 | R3 | Biological Activity (IC50, µM) |

| 1a | H | Phenyl | H | 10.5 |

| 1b | CH3 | Phenyl | H | 5.2 |

| 1c | Cl | Phenyl | H | 2.1 |

| 2a | H | 4-Fluorophenyl | H | 1.5 |

| 2b | H | 4-Methoxyphenyl | H | 8.9 |

| 3a | H | Phenyl | CH3 | 15.3 |

B. Interpreting SAR Trends

By analyzing the data in the SAR table, researchers can identify key trends. For example, in the hypothetical data presented in Table 1:

-

Substitution at R1: Introducing a methyl group (1b) or a chlorine atom (1c) at the R1 position leads to an increase in potency compared to the unsubstituted analog (1a). This suggests that this position is sensitive to substitution and that electron-withdrawing groups may be favorable.

-

Substitution at R2: Modification of the phenyl ring at the R2 position has a significant impact on activity. A fluorine substituent (2a) is well-tolerated and improves potency, while a methoxy group (2b) is detrimental. This indicates that electronic and/or steric properties of this substituent are critical.

-

Substitution at R3: The addition of a methyl group at the R3 position (3a) results in a decrease in activity, suggesting that this position may be sterically hindered in the binding site.

These interpretations can then be used to formulate hypotheses about the key interactions between the thiazole analogs and their biological target, which can be further investigated using molecular modeling techniques.

V. Visualizing the SAR Workflow

A clear workflow diagram can help to visualize the iterative process of a SAR study.

Caption: Iterative workflow for structure-activity relationship (SAR) studies of thiazole analogs.

Conclusion

The experimental design for structure-activity relationship studies of thiazole analogs is a multifaceted process that requires a synergistic approach combining rational drug design, synthetic chemistry, biological evaluation, and computational modeling. By systematically exploring the chemical space around a thiazole scaffold and carefully analyzing the resulting biological data, researchers can elucidate the key molecular determinants of activity and rationally design more potent and selective therapeutic agents. The protocols and guidelines presented in this application note provide a robust framework for conducting successful SAR campaigns and accelerating the discovery of novel thiazole-based drugs.

References

-

Fadda, A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1696. [Link]

-

Gomha, S. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

-

Khan, I., et al. (2023). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. Journal of Molecular Structure, 1290, 135933. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

-

van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12847. [Link]

-

Omixium. (2024). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

-

Chen, B., et al. (2021). Quantitative structure-activity relationship: a general workflow. ResearchGate. [Link]

-

Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

-

Assay Guidance Manual. (2012). Assay Operations for SAR Support. NCBI Bookshelf. [Link]

-

Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

-

Frontiers in Chemistry. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]

-

Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Journal of Chemical Information and Modeling, 50(5), 841-851. [Link]

-

CLYTE Technologies. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]

-

Popiolek, L., et al. (2023). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 28(14), 5462. [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

-

Benfenati, E., et al. (2013). Building QSAR Models: A Practical Guide. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Medicinal Chemistry, 13(1), 58-75. [Link]

-

Madame Curie Bioscience Database. (2000). Modeling Structure-Activity Relationships. NCBI Bookshelf. [Link]

-

Basicmedical Key. (2016). Validation of QSAR Models. Basicmedical Key. [Link]

-

ResearchGate. (n.d.). Flowchart of the quantitative structure-activity relationship (QSAR)... ResearchGate. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

-

Cotoros, M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 25(1), 529. [Link]

-

Goudjil, M., et al. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 28(2), 793. [Link]

-

AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs. [Link]

-

ResearchGate. (2018). Can anyone help me to find out the problems for MTT assay?. ResearchGate. [Link]

-

Guha, R. (2013). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 993, 137-150. [Link]

-

IntechOpen. (2021). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. IntechOpen. [Link]

-

Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

Fatemi, M. H., et al. (2022). Comparison of various methods for validity evaluation of QSAR models. Scientific Reports, 12(1), 14327. [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

-

Guha, R. (2013). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 993, 137-150. [Link]

-

Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]

-

Abdel-Ghani, T. M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 245, 114910. [Link]

-

Gramatica, P. (2014). Basic validation procedures for regression models in QSAR and QSPR studies. SciSpace. [Link]

-

Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4947. [Link]

-

Medicinal Chemistry Class Notes. (n.d.). Quantitative structure-activity relationships (QSAR). Medicinal Chemistry Class Notes. [Link]

-

IntechOpen. (2021). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. IntechOpen. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

-

University of Palermo. (n.d.). Molecular Docking Tutorial. University of Palermo. [Link]

-

Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

-

Reddit. (2022). struggling with MTT assay. Reddit. [Link]

-

Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]

-

Gomha, S. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

-

Neovarsity. (2024). Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity. [Link]

-

Shi, L., et al. (2012). Design and diversity-oriented synthesis of novel 1,4-thiazepan-3-ones fused with bioactive heterocyclic skeletons and evaluation of their antioxidant and cytotoxic activities. Molecules, 17(1), 1015-1031. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. clyte.tech [clyte.tech]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. idexx.com [idexx.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. bmglabtech.com [bmglabtech.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Modeling Structure-Activity Relationships - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 20. neovarsity.org [neovarsity.org]

- 21. fiveable.me [fiveable.me]

- 22. researchgate.net [researchgate.net]

- 23. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]

- 24. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine

Welcome to the technical support resource for the synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically proceeds via the Hantzsch thiazole synthesis.[1][2] Our goal is to move beyond simple procedural steps and provide a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your yield.

This document is structured as a series of questions you might encounter during your work. We will address core protocol execution, troubleshooting common issues like low yield and impurity formation, and frequently asked questions regarding reaction parameters.

Section 1: Baseline Synthesis Protocol

A robust and reproducible protocol is the foundation of any successful synthesis. The following procedure is a well-established method for synthesizing 2-aminothiazole derivatives and serves as our reference point for all troubleshooting discussions.[3]

Experimental Protocol: Hantzsch Synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of the α-haloketone, 2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one, in a suitable solvent such as absolute ethanol (approx. 10 mL per gram of ketone).

-

Addition of Thiourea: To this stirred solution, add 1.2 to 1.5 equivalents of thiourea.[1] Using a slight excess of thiourea helps to ensure the complete consumption of the limiting α-haloketone.[4]

-

Reaction Execution: Heat the reaction mixture to reflux (for ethanol, this is approximately 78°C) and maintain this temperature for 45-90 minutes.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

-

Initial Workup & Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. The initial product formed is often the hydrobromide salt of the aminothiazole, which is soluble in the polar solvent.[4] Pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the acid and deprotonate the product.[3][4] The free base form of the target compound is significantly less soluble in water and will precipitate.

-

Product Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts and excess thiourea.[1]

-

Drying and Purification: Air-dry the collected solid. If further purification is required, recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography can be performed to yield the pure 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine.[5]

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis.

Q1: My final yield is significantly lower than expected. What are the most common causes?

Low yield is a frequent issue that can often be traced back to one of four areas: reactant quality, reaction conditions, side reactions, or workup losses.

-

Reactant Integrity: The α-haloketone starting material is a primary suspect. These molecules can be unstable and degrade upon storage, especially if exposed to light or moisture.[6] Always use freshly prepared or purified α-haloketone if possible. Purity of the thiourea is also critical; ensure it is free from contaminants.

-

Reaction Conditions: The Hantzsch synthesis is sensitive to both temperature and solvent choice.[7]

-

Temperature: Insufficient heat can lead to an incomplete reaction. The formation of the stable, aromatic thiazole ring is the thermodynamic driving force, and adequate thermal energy is required to overcome the activation barriers of intermediate steps.[4]

-

Solvent: The solvent must be able to dissolve the reactants sufficiently. While ethanol is standard, other polar solvents like methanol or isopropanol can be effective.[1][8] In some cases, a mixture of ethanol and water can improve yields by better solubilizing the thiourea.[7]

-

-

Side Reactions: The primary side reaction involves the self-condensation of the α-haloketone. Another potential issue is the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles under certain acidic conditions.[8] Ensuring a slight excess of thiourea can help minimize the self-condensation of the ketone.

-

Workup Losses: A critical, often overlooked, source of yield loss occurs during workup. The aminothiazole product is basic and will be protonated in the acidic reaction medium (HBr is a byproduct). This renders it water-soluble as the hydrobromide salt.[4] If you attempt to extract the product before basification, it will remain in the aqueous layer. Complete neutralization to a pH of 8-9 is essential to precipitate the free base for isolation .[3]

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely impurities and how can I minimize them?

Multiple spots on a TLC plate indicate an incomplete reaction or the formation of byproducts. The most common impurities are:

-

Unreacted α-haloketone: This spot will typically have a different Rf value than the product. If present, it suggests the reaction did not go to completion. Consider extending the reaction time or increasing the temperature slightly.

-

Unreacted Thiourea: Thiourea is very polar and may not move far from the baseline on silica gel TLC. It is also water-soluble and should be largely removed during the aqueous workup and washing steps.

-

Self-Condensation Products: The α-haloketone can react with itself, leading to various byproducts. This is more likely if the reaction is run for an excessively long time or at too high a temperature.

-

Isomeric Byproducts: As mentioned, other thiazole-related isomers can sometimes form.

To minimize these, ensure accurate stoichiometry (slight excess of thiourea), monitor the reaction closely by TLC, and avoid unnecessarily long reaction times. Proper purification, such as column chromatography, can be used to separate the desired product from these impurities.[5]

Q3: The reaction seems to be sluggish or has stalled completely. What factors should I investigate?

A stalled reaction is almost always due to an issue with reaction conditions or reactant quality.

-

Verify Temperature: Ensure your heating apparatus is reaching and maintaining the target reflux temperature.

-

Check Stirring: Inadequate stirring can lead to poor mixing and localized concentration gradients, slowing the reaction.

-

Assess Reactant Quality: As discussed, degraded α-haloketone is a common culprit. If you suspect this, perform an NMR or melting point analysis on your starting material to confirm its identity and purity.[5]

-

Solvent Purity: The presence of significant amounts of water in your ethanol (i.e., not using absolute ethanol) can sometimes interfere with the reaction, although some protocols intentionally use aqueous ethanol mixtures.[7] Ensure your solvent meets the requirements of your chosen protocol.

Troubleshooting Workflow Diagram

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

common side products in the synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine

Welcome to the dedicated technical support center for the synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Drawing upon established principles of organic chemistry and field-proven insights, this document provides a comprehensive resource for troubleshooting and optimizing your experimental workflow.

I. Introduction to the Synthesis

The synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine is most commonly achieved via the Hantzsch thiazole synthesis. This robust reaction involves the condensation of an α-haloketone with a thiourea. While generally high-yielding, the specific substitution pattern of the phenyl ring in the target molecule—featuring a methoxy group and two methyl groups—introduces unique challenges related to starting material synthesis, side product formation, and purification.

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their root causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the Hantzsch synthesis of this particular compound can stem from several factors, primarily related to the stability of the starting materials and the reaction conditions.

-

Purity of the α-Haloketone: The synthesis of the precursor, 2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one, is a critical step. The electron-rich nature of the aromatic ring makes it susceptible to side reactions during bromination.

-

Side Reaction - Ring Bromination: The methoxy and dimethyl substituents strongly activate the aromatic ring towards electrophilic substitution. Under harsh brominating conditions (e.g., excess bromine, high temperatures), competitive bromination of the aromatic ring can occur, leading to a mixture of α-bromo and ring-brominated ketones.

-

Solution: Employ milder brominating agents such as N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) or cupric bromide (CuBr₂). These reagents offer better selectivity for α-bromination over aromatic bromination.

-

-

Reaction Conditions: The Hantzsch condensation itself is sensitive to reaction parameters.

-

Temperature: While heating is generally required, excessive temperatures can lead to the decomposition of thiourea or the formation of polymeric byproducts.

-

Solvent: The choice of solvent is crucial for ensuring the solubility of both the α-haloketone and thiourea. Ethanol is a commonly used solvent, but for substrates with poor solubility, a mixture of ethanol and a co-solvent like DMF or dioxane may be beneficial.

-

Stoichiometry: An excess of thiourea is often used to ensure complete consumption of the α-haloketone. However, a large excess can complicate purification. A molar ratio of 1:1.2 to 1:1.5 (α-haloketone:thiourea) is a good starting point.

-

-

Work-up Procedure: The product, 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, is basic and will likely exist as a hydrohalide salt in the crude reaction mixture.

-

Incomplete Neutralization: Failure to completely neutralize the reaction mixture during work-up will result in the loss of product in the aqueous phase.

-

Solution: After the reaction is complete, carefully neutralize the mixture with a base such as sodium bicarbonate or ammonium hydroxide to a pH of 8-9 to precipitate the free amine.

-

Question 2: I am observing multiple spots on my TLC analysis of the crude product, even after a seemingly successful reaction. What are these impurities?

Answer:

The presence of multiple spots on TLC is a common observation and can be attributed to several potential side products.

-

Unreacted Starting Materials: The most straightforward impurities are unreacted 2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one and thiourea.

-